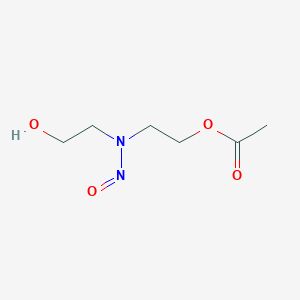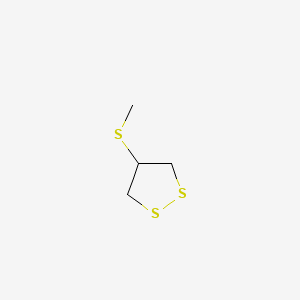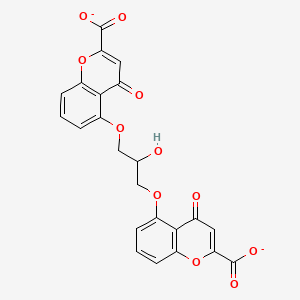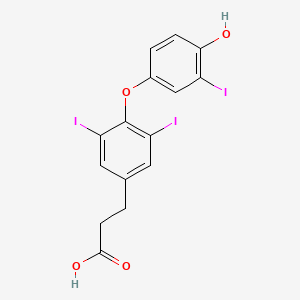
Alkali Blue G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkali Blue G: is a synthetic dye belonging to the triphenylmethane class of dyes. It is known for its vibrant blue color and is widely used in various industrial applications, including printing inks, textiles, and as a pH indicator .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Alkali Blue G is typically synthesized through the condensation of benzaldehyde derivatives with dimethylaniline in the presence of a strong acid catalyst. The reaction conditions often involve elevated temperatures and controlled pH to ensure the formation of the desired dye .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions: : Alkali Blue G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of colorless leuco compounds, while reduction can result in the formation of different blue-shaded derivatives .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Alkali Blue G is used as a pH indicator due to its distinct color change at different pH levels. It is also employed in various analytical techniques to detect and quantify specific compounds .
Biology: : In biological research, this compound is used in staining protocols to visualize cellular components under a microscope. It is particularly useful in histology and cytology for staining tissues and cells .
Industry: : Industrially, this compound is widely used in the production of printing inks, textiles, and plastics.
Mécanisme D'action
Mechanism of Action: : The mechanism by which Alkali Blue G exerts its effects involves the interaction of its triphenylmethane structure with various molecular targets. The dye molecules can bind to specific sites on proteins and nucleic acids, leading to changes in their optical properties. This interaction is often exploited in staining and analytical applications .
Molecular Targets and Pathways: : The primary molecular targets of this compound include proteins, nucleic acids, and other macromolecules. The dye can form non-covalent interactions with these targets, resulting in changes in their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to Alkali Blue G include other triphenylmethane dyes such as Crystal Violet, Malachite Green, and Methyl Violet. These dyes share similar structural features and applications but differ in their specific color properties and reactivity .
Uniqueness: : this compound is unique in its specific shade of blue and its stability under various conditions. This makes it particularly suitable for applications where consistent color and stability are crucial .
Propriétés
Numéro CAS |
58569-23-6 |
|---|---|
Formule moléculaire |
C32H27N3O3S |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
2-[[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid |
InChI |
InChI=1S/C32H27N3O3S/c1-22-21-25(15-20-29(22)33)32(23-11-16-27(17-12-23)34-26-7-3-2-4-8-26)24-13-18-28(19-14-24)35-30-9-5-6-10-31(30)39(36,37)38/h2-21,34H,33H2,1H3,(H,36,37,38) |
Clé InChI |
HKAGEPARHQTMCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
Key on ui other cas no. |
58569-23-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide](/img/structure/B1211773.png)








![3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1211787.png)


